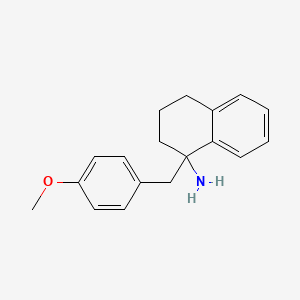
4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound features a naphthalene ring linked to a benzene ring through an imino group, with hydroxyl groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol generally involves the condensation reaction between 2-naphthylamine and 2,4-dihydroxybenzaldehyde. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the imino linkage, resulting in the desired Schiff base.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 4-((Naphthalen-2-ylamino)methyl)benzene-1,3-diol.
Substitution: Formation of esters or ethers depending on the substituents introduced.
科学研究应用
4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its DNA binding and cleavage properties, making it a candidate for anticancer research.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
作用机制
The mechanism of action of 4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol involves its ability to form stable complexes with metal ions. These metal complexes can interact with DNA, leading to cleavage or inhibition of replication. The compound’s imino and hydroxyl groups play a crucial role in binding to the metal ions and facilitating these interactions. Additionally, the naphthalene moiety enhances the compound’s ability to intercalate into DNA strands, further contributing to its biological activity.
相似化合物的比较
- 4-((Naphthalen-1-ylimino)methyl)benzene-1,3-diol
- 4-((Naphthalen-2-ylimino)methyl)benzene-1,2-diol
- 4-((Naphthalen-2-ylimino)methyl)benzene-1,4-diol
Comparison: 4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol is unique due to the specific positioning of the hydroxyl groups on the benzene ring, which influences its reactivity and binding properties. Compared to its analogs, this compound may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity. The presence of the naphthalene ring also contributes to its distinct photophysical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
83919-59-9 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
4-(naphthalen-2-yliminomethyl)benzene-1,3-diol |
InChI |
InChI=1S/C17H13NO2/c19-16-8-6-14(17(20)10-16)11-18-15-7-5-12-3-1-2-4-13(12)9-15/h1-11,19-20H |
InChI 键 |
HNJMUNLPLGCOQZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)N=CC3=C(C=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11853568.png)





![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)
![tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B11853627.png)






